3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine

Catalog No.
S13047200
CAS No.
185563-97-7
M.F
C12H18N2O4S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-al...

CAS Number

185563-97-7

Product Name

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine

IUPAC Name

(2S)-3-amino-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C12H18N2O4S/c1-7-4-8(2)11(9(3)5-7)19(17,18)14-10(6-13)12(15)16/h4-5,10,14H,6,13H2,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

OMWARAKUJYQPDM-JTQLQIEISA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CN)C(=O)O)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CN)C(=O)O)C

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is a sulfonamide derivative of L-alanine, characterized by the presence of an amino group and a sulfonyl group attached to a 2,4,6-trimethylbenzene moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features that can influence biological interactions and reactivity.

The chemical behavior of 3-amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine primarily involves nucleophilic substitutions and electrophilic additions. The amino group can participate in various reactions typical for amines, such as acylation or alkylation. The sulfonyl group can engage in reactions with nucleophiles, facilitating the formation of sulfonamide bonds. Additionally, this compound may undergo hydrolysis under acidic or basic conditions, leading to the release of L-alanine and the corresponding sulfonic acid.

The synthesis of 3-amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine can be achieved through several methods:

  • Direct Sulfonation: L-alanine can be sulfonated using a suitable sulfonating agent (e.g., chlorosulfonic acid) followed by reaction with 2,4,6-trimethylbenzene.
  • Coupling Reactions: The amino group of L-alanine can be coupled with a sulfonyl chloride derived from 2,4,6-trimethylbenzenesulfonic acid.
  • Solid-Phase Peptide Synthesis: Utilizing solid-phase techniques allows for the stepwise assembly of this compound on a resin support, facilitating purification and yield optimization.

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new antibiotics or anti-inflammatory agents.
  • Bioconjugation: Its reactive functional groups allow it to serve as a linker in bioconjugation strategies for drug delivery systems.
  • Research Tools: It may be used in biochemical assays to study enzyme inhibition or protein interactions.

Interaction studies involving 3-amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine focus on its binding affinity to various biological targets. Preliminary investigations suggest that compounds with similar structures can interact with proteins involved in metabolic pathways or signaling cascades. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate these interactions further.

Several compounds share structural similarities with 3-amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine. These include:

Compound NameStructure CharacteristicsUnique Features
SulfanilamideAmino group attached to benzene sulfonamideFirst sulfa drug; significant historical importance
N-Acetyl-L-alanineAcetylated form of L-alanineUsed in peptide synthesis
4-Amino-N-(2-methylphenyl)-benzenesulfonamideSimilar sulfonamide structure but different aromatic substituentsPotentially different biological activity

The uniqueness of 3-amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine lies in its specific trimethyl substitution pattern on the aromatic ring and the presence of both amino and sulfonyl functional groups that enhance its reactivity and potential biological activity compared to other related compounds.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

286.09872823 g/mol

Monoisotopic Mass

286.09872823 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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